Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate
Description
Properties
CAS No. |
309-98-8 |
|---|---|
Molecular Formula |
C12H19FO7 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H19FO7/c1-4-18-8(14)7-12(17,11(16)20-6-3)9(13)10(15)19-5-2/h9,17H,4-7H2,1-3H3 |
InChI Key |
XHQPWWIYSTXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)F)(C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives with ethanol in the presence of a fluorinating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. Advanced purification techniques, such as chromatography, are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of citric acid, such as triethyl citrate, and other fluorinated compounds .
Scientific Research Applications
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine substitution.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized as a plasticizer in polymer production and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into biological systems, where it can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C12H19FO7 (inferred from structural analogs ).
- Molecular Weight : ~294.27 g/mol (calculated based on triethyl citrate + fluorine substitution ).
- Synthesis: Likely involves fluorination of triethyl citrate or esterification of 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid.
Comparison with Structurally Similar Compounds
Triethyl Citrate (CAS: 77-93-0)
Triethyl citrate (TEC) is the non-fluorinated analog, widely used as a plasticizer, food additive, and pharmaceutical excipient.
Key Differences :
Triethyl Aconitate (CAS: 68077-28-1)
Triethyl aconitate is an unsaturated analog with a propene backbone instead of propane.
Key Differences :
- The unsaturated structure of triethyl aconitate increases reactivity in Diels-Alder reactions, unlike the saturated fluorinated compound.
- Triethyl aconitate’s lower molecular weight and ester density may influence its solubility in nonpolar solvents .
Triethyl 2-Cyanopropane-1,2,3-Tricarboxylate (CAS: 68922-87-2)
This cyano-substituted analog replaces the hydroxyl group with a nitrile.
Key Differences :
- The nitrile group enhances electrophilicity, making it suitable for nucleophilic additions, whereas the fluorine and hydroxyl groups may favor hydrogen bonding or halogen interactions.
Research Findings and Data Gaps
- Synthesis: Fluorinated citric acid esters are less studied compared to their non-fluorinated counterparts. and highlight the use of triethyl orthoformate in synthesizing heterocycles, suggesting possible routes for modifying triethyl citrate derivatives .
- Spectroscopy: The fluorinated compound’s <sup>1</sup>H-NMR would show deshielding near the fluorine atom, similar to shifts observed in fluorinated pyrazolothienopyrimidines (δ 9.01 for triazole protons ). <sup>19</sup>F-NMR data are critical but unavailable in the evidence.
- Toxicity: No data exist for the fluorinated compound, whereas triethyl citrate has stringent purity criteria (e.g., ≤2 µg/g lead, ≤0.25% water ).
Biological Activity
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate (often referred to as TETC) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TETC is an ester derivative of citric acid, characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₄O₇F
- Molecular Weight : 320.34 g/mol
This compound features three carboxylate groups that may interact with biological systems, influencing various metabolic pathways.
Anticancer Properties
Recent studies have indicated that TETC exhibits promising anticancer activity. In vitro assays demonstrated that TETC can inhibit the proliferation of various cancer cell lines, including:
- HeLa cells (cervical cancer)
- A375 cells (melanoma)
- WM115 cells (melanoma)
In these studies, TETC demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which TETC exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : TETC has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Cell Cycle Arrest : Studies indicate that TETC can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
- Reactive Oxygen Species (ROS) Production : TETC treatment has been associated with increased ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Toxicological Studies
While the therapeutic potential of TETC is significant, it is essential to consider its toxicity profile. Preliminary toxicological assessments have been conducted using animal models:
- In a study involving Sprague Dawley rats, TETC was administered at varying doses. The results indicated rapid absorption and metabolism with a half-life of approximately 3.4 hours in blood circulation.
- The majority of the administered dose was excreted through urine and feces without significant accumulation in tissues .
Table 1: Summary of Anticancer Activity of TETC
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| A375 | 30 | Cell cycle arrest |
| WM115 | 20 | ROS production |
Table 2: Toxicological Profile of TETC
| Parameter | Result |
|---|---|
| Absorption | Rapid (half-life ~3.4 hours) |
| Excretion | Urine (59-70%), Feces (25-36%) |
| Metabolites Identified | Acetyl citrate, monobutyl citrate |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of TETC in different biological contexts:
- Case Study on Melanoma Treatment : A study involving melanoma patients treated with compounds similar to TETC showed a significant reduction in tumor size after several weeks of treatment.
- In Vivo Studies in Rodents : Experiments conducted on rodents indicated that long-term exposure to TETC did not result in significant adverse effects on organ function or blood parameters at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
